molecular formula C24H22BrN7 B11110222 N-benzyl-6-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N'-phenyl-1,3,5-triazine-2,4-diamine

N-benzyl-6-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11110222
M. Wt: 488.4 g/mol
InChI Key: XBXRYVHFILUBAJ-KBVAKVRCSA-N
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Description

1-(4-BROMOPHENYL)-1-ETHANONE 1-[4-ANILINO-6-(BENZYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that features a combination of bromophenyl, ethanone, anilino, benzylamino, and triazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOPHENYL)-1-ETHANONE 1-[4-ANILINO-6-(BENZYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps. One common method includes the initial formation of 1-(4-bromophenyl)-1-ethanone through the bromination of acetophenone. This intermediate is then reacted with 4-anilino-6-(benzylamino)-1,3,5-triazine under hydrazone formation conditions, typically involving hydrazine hydrate in the presence of a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMOPHENYL)-1-ETHANONE 1-[4-ANILINO-6-(BENZYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(4-BROMOPHENYL)-1-ETHANONE 1-[4-ANILINO-6-(BENZYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-1-ETHANONE 1-[4-ANILINO-6-(BENZYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-BROMOPHENYL)-1-BUTANONE: Similar in structure but with a butanone group instead of ethanone.

    4-BROMOACETOPHENONE: Shares the bromophenyl and ethanone groups but lacks the triazinyl and hydrazone components.

Uniqueness

1-(4-BROMOPHENYL)-1-ETHANONE 1-[4-ANILINO-6-(BENZYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C24H22BrN7

Molecular Weight

488.4 g/mol

IUPAC Name

6-N-benzyl-2-N-[(E)-1-(4-bromophenyl)ethylideneamino]-4-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C24H22BrN7/c1-17(19-12-14-20(25)15-13-19)31-32-24-29-22(26-16-18-8-4-2-5-9-18)28-23(30-24)27-21-10-6-3-7-11-21/h2-15H,16H2,1H3,(H3,26,27,28,29,30,32)/b31-17+

InChI Key

XBXRYVHFILUBAJ-KBVAKVRCSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=N1)NC2=CC=CC=C2)NCC3=CC=CC=C3)/C4=CC=C(C=C4)Br

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)NC2=CC=CC=C2)NCC3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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